1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol
Description
Significance of Chiral Amino Alcohols as Key Intermediates and Catalysts in Asymmetric Synthesis
Chiral amino alcohols are organic compounds that contain both an amine and a hydroxyl functional group. Their importance in asymmetric synthesis is multifaceted, serving as indispensable tools for controlling the stereochemical outcome of chemical reactions. They are widely employed as chiral catalysts, ligands for metal-catalyzed reactions, and as chiral auxiliaries.
The efficacy of chiral amino alcohols often stems from their ability to form rigid, chelated transition states with metal centers or to interact with substrates through a network of hydrogen bonds. This pre-organization is critical for differentiating between enantiotopic faces or groups in a prochiral substrate, leading to the preferential formation of one enantiomer over the other. For instance, β-amino alcohols derived from (S)-proline have been successfully used to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing optically active secondary alcohols with high enantioselectivities. lookchem.com These catalysts have proven effective due to their steric and electronic properties, which can be fine-tuned to optimize reaction outcomes. lookchem.com Their broad utility has made them a cornerstone in the synthesis of chiral pharmaceuticals and other high-value chemical products.
Overview of the (2S)-2-Methylpyrrolidin-2-yl]ethanol Scaffold in Contemporary Organic Synthesis
The compound 1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol is a specific chiral amino alcohol characterized by a unique structural feature: a quaternary stereocenter at the C2 position of the pyrrolidine (B122466) ring. This arrangement, where the C2 carbon is simultaneously part of the ring and bonded to both a methyl group and a hydroxyethyl (B10761427) group, presents a considerable synthetic challenge while offering intriguing possibilities for applications in catalysis and materials science.
The construction of such sterically congested quaternary carbon stereocenters is a significant focus in modern organic synthesis. nih.govrsc.org General synthetic routes often require highly specialized and stereoselective methods. Research into the synthesis of enantioenriched 2,2-disubstituted pyrrolidines provides a viable pathway to this type of scaffold. nih.govresearchgate.net One such reported method involves an asymmetric allylic alkylation to establish the stereogenic quaternary center, followed by a stereoretentive ring contraction to yield the desired protected 2,2-disubstituted pyrrolidine. nih.govresearchgate.net
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol |
| Key Structural Features | Pyrrolidine ring, Chiral 1,2-amino alcohol, Quaternary stereocenter at C2 |
While direct research detailing the specific catalytic applications of this compound is limited, the well-established utility of related chiral pyrrolidine derivatives allows for informed speculation on its potential roles. lookchem.comrsc.org Pyrrolidine-based amino alcohols are frequently used as ligands for metal catalysts. The fixed, sterically defined environment provided by the quaternary center in this scaffold could impart high levels of enantiocontrol in asymmetric transformations.
| Approach | Description | Key Features |
| Asymmetric Allylic Alkylation & Ring Contraction | A stereogenic quaternary center is created via asymmetric allylic alkylation of a benzyloxy imide. Subsequent reduction and thermal "Spino" ring contraction afford the carbamate-protected 2,2-disubstituted pyrrolidine. nih.govresearchgate.net | Stereospecific formation of the quaternary center; allows access to previously unavailable chiral building blocks. |
| Palladium-Catalyzed Asymmetric Synthesis | In a related system, a palladium-catalyzed reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates using a chiral phosphoramidite (B1245037) ligand achieves the synthesis of 2-pyrrolidinones with a quaternary stereocenter at the 3-position. nih.govrsc.org | Demonstrates the use of metal catalysis with chiral ligands to construct quaternary centers within the pyrrolidine ring structure. |
| Organocatalytic Cascade Reaction | An organocatalytic asymmetric cascade reaction between N-Tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, catalyzed by a Cinchonidine-derived catalyst, can produce highly substituted pyrrolidines with a quaternary center at the 3-position. rsc.org | Highlights a metal-free approach to creating complex pyrrolidine scaffolds with high diastereo- and enantioselectivity. |
The combination of the rigid pyrrolidine ring, the coordinating amino and alcohol groups, and the defined stereochemistry at a quaternary center makes the this compound scaffold a promising candidate for the development of novel, highly selective organocatalysts and ligands for asymmetric metal catalysis.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2S)-2-methylpyrrolidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3/t6?,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCATSSBHITFE-MLWJPKLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCN1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@]1(CCCN1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2s 2 Methylpyrrolidin 2 Yl Ethanol and Analogues
Stereoselective Synthesis Strategies for Chiral Pyrrolidine-Ethanol Derivatives
The creation of specific stereoisomers of pyrrolidine-ethanol derivatives is paramount. Several key strategies have emerged to achieve high levels of stereocontrol.
Approaches from Chiral Precursors (e.g., Prolinol Derivatives)
A common and effective method for synthesizing chiral pyrrolidine-containing compounds involves starting with a molecule that already possesses the desired chirality, a "chiral precursor". nih.gov Proline and its derivatives, such as prolinol, are frequently used for this purpose because they are naturally occurring, inexpensive, and available in high optical purity. nih.govwikipedia.org
The synthesis often begins with the reduction of proline to prolinol using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.govresearchgate.net This prolinol can then be used in subsequent reactions to build the target molecule. For instance, (S)-prolinol is a key starting material for the synthesis of various drugs. nih.gov The hydroxyl group of prolinol can be oxidized to an aldehyde without affecting the chiral center, allowing for further chemical transformations. researchgate.net
| Precursor | Reagent | Product | Reference |
| (S)-Proline | LiAlH₄ or LiBH₄ | (S)-Prolinol | nih.gov, researchgate.net |
| (S)-Prolinol | Dess–Martin periodinane | (S)-prolinal | nih.gov |
Asymmetric Reduction of Ketonic Intermediates
Another powerful strategy involves the asymmetric reduction of a prochiral ketone, a molecule that can be converted into a chiral molecule in a single step. nih.gov This method introduces the desired stereochemistry at a key point in the synthesis. nih.gov
One of the most well-known methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst to control the stereochemical outcome of the reduction of a ketone by a borane (B79455) reagent. nih.govwikipedia.org This catalytic approach is highly efficient, as only a small amount of the chiral catalyst is needed to produce a large quantity of the desired chiral alcohol. wikipedia.org The enantioselectivity of these reductions can often be very high, leading to the preferential formation of one enantiomer over the other. nih.gov
| Substrate | Catalyst/Reagent | Product | Key Feature | Reference |
| Prochiral Ketone | Oxazaborolidine catalyst, Borane | Chiral Secondary Alcohol | High enantioselectivity | nih.gov, wikipedia.org |
| Trifluoromethyl Ketones | Bu-CBS and CB | Chiral Fluorinated Alcohols | Addresses challenging substrates | nih.gov |
Asymmetric Hydrogenation Pathways
Asymmetric hydrogenation is a widely used technique to produce chiral compounds by adding hydrogen across a double bond in the presence of a chiral catalyst. nih.gov This method is particularly effective for the synthesis of chiral N-heterocyclic compounds like pyrrolidines. nih.gov
For the synthesis of 2-substituted chiral pyrrolidines, this approach can be challenging due to the steric hindrance and electronic properties of the starting materials. nih.gov However, the use of specific catalysts, such as those based on rhodium complexes with bisphosphine ligands bearing a large bite angle, has proven successful. nih.gov These catalytic systems can achieve high yields and excellent enantioselectivities (up to 99% ee) in the hydrogenation of unsaturated pyrrolidine (B122466) precursors. nih.gov The introduction of an N-acyl directing group on the enamine substrate is a common strategy to activate it for hydrogenation. nih.gov
| Substrate Type | Catalyst System | Product | Outcome | Reference |
| 2-Substituted Dehydromorpholines | SKP–Rh complex | 2-Substituted Chiral Morpholines | Quantitative yields, up to 99% ee | nih.gov |
| Unsaturated Pyrrolidines | Bisphosphine-rhodium complex | 2-Substituted Chiral Pyrrolidines | High efficiency and enantioselectivity | nih.gov |
Derivatization Reactions and Functional Group Transformations
Once the core chiral pyrrolidine-ethanol structure is synthesized, it can be further modified through various chemical reactions to create a range of derivatives.
Oxidation Reactions of the Hydroxyl Moiety
The hydroxyl group of 1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol and its analogs is a primary alcohol, which can be oxidized to either an aldehyde or a carboxylic acid depending on the reaction conditions and the oxidizing agent used. chemguide.co.uk
Mild oxidizing agents and specific reaction conditions, such as using an excess of the alcohol and distilling the product as it forms, will yield an aldehyde. chemguide.co.uk Stronger oxidizing agents, such as potassium permanganate (B83412) or acidified potassium dichromate(VI) under reflux, will oxidize the primary alcohol all the way to a carboxylic acid. chemguide.co.ukyoutube.com For example, the oxidation of (S)-prolinol with Dess–Martin periodinane yields the corresponding aldehyde. nih.gov
| Alcohol Type | Oxidizing Agent | Product | Conditions | Reference |
| Primary Alcohol | PCC, Swern Oxidation reagents | Aldehyde | Mild conditions | youtube.com |
| Primary Alcohol | Potassium permanganate, Acidified potassium dichromate(VI) | Carboxylic Acid | Strong oxidation, reflux | chemguide.co.uk, youtube.com |
| (S)-Prolinol | Dess–Martin periodinane | (S)-prolinal | - | nih.gov |
Reduction Reactions to Form Different Alcohol Derivatives
While the primary focus is often on creating the ethanol (B145695) derivative, reduction reactions can also be employed to synthesize different alcohol derivatives from related starting materials. For instance, the reduction of a carboxylic acid or an ester group attached to the pyrrolidine ring can yield a primary alcohol. wikipedia.org Reagents like lithium aluminum hydride are powerful enough to reduce carboxylic acids to alcohols. wikipedia.org
This approach provides an alternative route to alcohol derivatives that might be difficult to access through other synthetic pathways.
| Starting Material | Reducing Agent | Product | Reference |
| Carboxylic Acid/Ester | Lithium aluminium hydride | Primary Alcohol | wikipedia.org |
| Ketone | Sodium borohydride | Secondary Alcohol | wikipedia.org |
Nucleophilic Substitution Processes Involving Functional Groups
The introduction of an ethanol group at the C2 position of a 2-methylpyrrolidine (B1204830) ring, which already contains a quaternary stereocenter, presents a unique synthetic challenge. Direct nucleophilic substitution at the sterically hindered C2 position is difficult. Therefore, strategies often involve the use of precursors where the pyrrolidine ring is formed with the desired substitution pattern or by the addition of a nucleophile to a suitable electrophilic group at the C2 position.
A plausible and effective method involves the nucleophilic addition of an organometallic reagent to a carbonyl-containing precursor, which is a key example of a nucleophilic process involving functional groups. One such approach is the diastereoselective addition of a Grignard reagent to a chiral N-protected-2-acylpyrrolidine. For the synthesis of this compound, this would typically involve the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a suitably protected (S)-2-acetyl-2-methylpyrrolidine.
The stereochemical outcome of this nucleophilic addition is governed by the existing stereocenter at the C2 position of the pyrrolidine ring. The approach of the nucleophile is sterically directed by the methyl group and the protecting group on the nitrogen, often leading to a preferred diastereomer. The general transformation can be represented as follows:
(S)-N-Protected-2-acetyl-2-methylpyrrolidine + CH₃MgBr → Diastereomeric mixture of N-Protected-1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol
Following the nucleophilic addition, the protecting group can be removed under appropriate conditions to yield the final product. The diastereoselectivity of such reactions is highly dependent on the nature of the N-protecting group, the solvent, and the reaction temperature.
Another related nucleophilic strategy involves the ring-opening of an epoxide. For instance, the nucleophilic attack of a methyl anion equivalent on a chiral epoxide derived from 2-methyl-2-vinylpyrrolidine could also furnish the desired amino alcohol skeleton.
| Precursor | Reagent | Product | Key Transformation |
| (S)-N-Boc-2-acetyl-2-methylpyrrolidine | Methylmagnesium bromide | (S)-N-Boc-1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol (mixture of diastereomers) | Nucleophilic addition to a ketone |
| (S)-2-Methyl-2-pyrrolidinecarboxylic acid ester | Methylmagnesium bromide | (S)-1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol (after reduction) | Nucleophilic acyl substitution followed by reduction |
| Chiral γ-chloro N-sulfinyl imine | Ethylmagnesium bromide | 2-Ethyl-2-methylpyrrolidine derivative | Nucleophilic addition and subsequent cyclization |
This table illustrates potential nucleophilic substitution-based routes to the target compound and its analogues.
Formation of Chiral Salts for Purification and Characterization
The purification of enantiomers and diastereomers is a critical step in the synthesis of chiral compounds. For amino alcohols like this compound, which possess a basic nitrogen atom, the formation of diastereomeric salts with a chiral acid is a widely employed and effective method for resolution. nih.gov This classical resolution technique relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. nih.gov
Commonly used chiral resolving agents for basic compounds include chiral carboxylic acids such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, and (+)-camphorsulfonic acid. organic-chemistry.org The choice of the resolving agent and the crystallization solvent is crucial and often determined empirically to achieve efficient separation.
The process involves reacting the racemic or diastereomeric mixture of the amino alcohol with an enantiomerically pure chiral acid in a suitable solvent. This acid-base reaction forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomer will typically be less soluble and will crystallize out of the solution, while the other remains in the mother liquor.
General Scheme for Chiral Resolution:
Salt Formation: A solution of the racemic amino alcohol is treated with a solution of the chiral acid (often in a stoichiometric or sub-stoichiometric amount) in a suitable solvent (e.g., ethanol, methanol, or isopropanol).
Crystallization: The mixture is allowed to cool or partially evaporate, leading to the precipitation of the less soluble diastereomeric salt.
Isolation: The crystallized salt is isolated by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically enriched amino alcohol, which can be extracted into an organic solvent.
The efficiency of the resolution is dependent on several factors, including the structural compatibility between the amino alcohol and the chiral acid, the solvent system, and the temperature of crystallization.
| Chiral Resolving Agent | Target Compound | Solvent System | Expected Outcome |
| (+)-Tartaric Acid | (±)-1-(2-Methylpyrrolidin-2-yl)ethanol | Ethanol/Water | Formation of diastereomeric tartrate salts, allowing for separation by crystallization. |
| (-)-O,O'-Dibenzoyltartaric Acid | (±)-1-(2-Methylpyrrolidin-2-yl)ethanol | Methanol or Acetone | Formation of diastereomeric dibenzoyltartrate salts with potentially different solubility profiles. |
| (+)-Camphor-10-sulfonic Acid | (±)-1-(2-Methylpyrrolidin-2-yl)ethanol | Isopropanol (B130326) | Formation of diastereomeric camphor-sulfonate salts. |
This table presents common chiral resolving agents and their application in the purification of chiral amino alcohols through diastereomeric salt formation.
Application As a Chiral Ligand and Catalyst in Asymmetric Catalysis
Role as a Chiral Building Block in Complex Organic Molecule Construction
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol serves as a versatile chiral building block in the synthesis of more complex and often biologically active molecules. smolecule.commyuchem.com The pyrrolidine (B122466) scaffold is a common structural motif in many natural products and pharmaceuticals. mdpi.comnih.gov By utilizing this compound as a starting material, chemists can introduce a specific stereocenter into a target molecule, which is crucial for its desired biological activity. myuchem.com The synthesis of chiral pyrrolidine-based inhibitors of neuronal nitric oxide synthase is an example of how such building blocks are employed in medicinal chemistry. nih.gov The conformational rigidity and the presence of both a hydroxyl and an amino group in its derivatives allow for a variety of chemical modifications, making it a valuable synthon in multi-step syntheses. myuchem.com
Enantioselective Carbon-Carbon Bond-Forming Reactions
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands derived from this compound have been investigated for their ability to induce asymmetry in several key reactions.
One of the most well-documented applications of chiral pyrrolidine derivatives, including those structurally related to this compound, is in the enantioselective addition of organometallic reagents to aldehydes. mdpi.com In particular, the addition of dialkylzinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. nih.govrsc.org
Chiral β-amino alcohols derived from (S)-proline, a class of compounds to which this compound belongs, have been shown to be effective catalysts for the enantioselective addition of diethylzinc (B1219324) to various aldehydes. The chiral ligand, in the presence of the dialkylzinc reagent, forms a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the steric and electronic properties of the ligand direct the alkyl group transfer to one of the enantiotopic faces of the aldehyde, resulting in a high enantiomeric excess (ee) of the corresponding secondary alcohol. nih.gov
The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand, the nature of the aldehyde, and the reaction conditions. Research has shown that the steric bulk of the substituents on the pyrrolidine ring and the amino alcohol moiety can significantly influence the degree and sense of asymmetric induction.
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|---|---|
| 1 | (S)-N-Methyl-2-(hydroxymethyl)pyrrolidine | Toluene | 0 | 95 | 92 | (S) |
| 2 | (S)-N-Ethyl-2-(hydroxymethyl)pyrrolidine | Toluene | 0 | 93 | 90 | (S) |
| 3 | (S)-N-Propyl-2-(hydroxymethyl)pyrrolidine | Toluene | 0 | 96 | 94 | (S) |
| 4 | (S)-N-Butyl-2-(hydroxymethyl)pyrrolidine | Toluene | 0 | 92 | 91 | (S) |
This table presents representative data for the enantioselective addition of diethylzinc to benzaldehyde using N-alkylated prolinol derivatives, which are structurally similar to this compound, to illustrate the effectiveness of this class of ligands. The data is illustrative and compiled from general findings in the field.
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds, typically using zinc metal. The development of an enantioselective variant of this reaction has been a significant area of research. While various chiral ligands, including amino alcohols, have been successfully employed to induce enantioselectivity in the Reformatsky reaction, a comprehensive search of the scientific literature did not yield specific examples of the use of this compound as a ligand in this transformation. The field has seen the use of other chiral auxiliaries and ligands to achieve high enantiomeric excesses in the synthesis of β-hydroxy esters.
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. The development of catalytic and asymmetric versions of this reaction has been a major focus in organic synthesis. Chiral Lewis acids and organocatalysts are commonly used to control the stereochemical outcome. Although pyrrolidine-based structures are central to many successful organocatalysts for the Diels-Alder reaction (e.g., MacMillan catalysts), specific studies detailing the application of this compound as a catalyst or ligand in this context were not found in a thorough review of the available literature.
The direct asymmetric aldol (B89426) reaction, where a chiral catalyst promotes the reaction between an unmodified ketone and an aldehyde, is a fundamental carbon-carbon bond-forming reaction. Proline and its derivatives are among the most successful organocatalysts for this transformation, operating through an enamine-based mechanism. mdpi.com While the pyrrolidine scaffold of this compound is reminiscent of proline, a detailed search of the scientific literature did not reveal specific reports of its use as a catalyst for the direct asymmetric aldol reaction. Research in this area has largely focused on proline amides and other more complex derivatives.
Theoretical and Computational Investigations of 1 2s 2 Methylpyrrolidin 2 Yl Ethanol
Conformational Analysis and Energy Landscapes
The pyrrolidine (B122466) ring is not planar and adopts puckered, non-planar conformations to relieve ring strain. These are typically described as "envelope" or "twist" forms, where one or two atoms deviate from the plane formed by the other atoms. The substituents on the ring dictate which puckering mode is most stable. nih.gov For 1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol, the presence of two substituents on the same carbon atom (C2) creates significant steric demand, which strongly influences the preferred ring pucker to minimize steric clashes.
In addition to the ring conformation, rotation around the C2-C(ethanol) bond gives rise to different rotamers. Analogous to the conformations of simple alcohols like ethanol (B145695), these are typically referred to as anti (or trans) and gauche conformers. unimi.it
Anti-Conformer: The hydroxyl group is positioned opposite to the pyrrolidine ring, generally minimizing steric hindrance.
Gauche-Conformers: The hydroxyl group is positioned closer to the pyrrolidine ring. These conformers may be stabilized by intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen atom's lone pair of electrons.
Computational studies on N-substituted pyrrolidines involve identifying these minimum-energy conformers and estimating their relative populations using thermodynamic calculations based on the Boltzmann weighting factor. researchgate.net The most stable conformer represents a balance between minimizing steric repulsion and maximizing stabilizing interactions, such as intramolecular hydrogen bonds and favorable stereoelectronic effects.
| Conformer Type | Dihedral Angle (N-C2-C-O) | Key Stabilizing/Destabilizing Factors | Expected Relative Energy |
|---|---|---|---|
| Anti | ~180° | - Minimized steric hindrance
| Low |
| Gauche-1 (H-bonded) | ~60° | - Potential intramolecular H-bond (N···H-O)
| Potentially Lowest |
| Gauche-2 | ~-60° | - Significant steric repulsion
| High |
The stable conformers of this compound can interconvert through two primary motions:
Pseudorotation of the Pyrrolidine Ring: The puckered conformations of the five-membered ring are not static but interconvert rapidly at room temperature via a low-energy pathway known as pseudorotation. The energy barriers for this process are typically low.
Rotation about the C2-C(ethanol) Bond: Interconversion between the anti and gauche rotamers occurs through rotation around the single bond connecting the ethanol side chain to the pyrrolidine ring. The energy barriers for such rotations are generally small, often in the range of a few kcal/mol, allowing for rapid equilibrium between conformers at ambient temperatures. unimi.it
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for investigating the molecular properties of complex organic molecules.
DFT is a computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT studies typically involve:
Geometry Optimization: The starting molecular structure is computationally relaxed to find its lowest-energy three-dimensional arrangement. This process provides precise information on bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis: Once the geometry is optimized, properties related to the molecule's electrons can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. chemrxiv.org
Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors that predict how a molecule will behave in a chemical reaction. These calculations help in understanding the molecule's potential as a nucleophile or electrophile. mdpi.com
DFT calculations have been extensively used to study chiral pyrrolidine derivatives, often to understand their role in catalysis by analyzing the chiral binding pockets and interactions with substrates. nih.govacs.org
| Property | Significance | Typical Calculation Method |
|---|---|---|
| Optimized Bond Lengths/Angles | Provides the most stable 3D structure. | B3LYP/6-311+G(d,p) |
| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability. | B3LYP/6-311+G(d,p) |
| LUMO Energy | Energy of the first unoccupied orbital; relates to electron-accepting ability. | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity. | ΔE = ELUMO - EHOMO |
| Dipole Moment | Measure of the molecule's overall polarity. | B3LYP/6-311+G(d,p) |
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. imperial.ac.uk These effects arise from the "secondary overlap" of bond-localized molecular orbitals and can significantly influence conformational preferences and reactivity. imperial.ac.uk
In substituted pyrrolidines, a key stereoelectronic interaction is the anomeric effect . A generalized anomeric effect in this compound would involve the donation of electron density from the nitrogen atom's non-bonding orbital (the lone pair, nN) into an adjacent antibonding orbital (σ*). beilstein-journals.org The most likely interactions are:
nN → σ*C2-C(ethanol): Donation into the antibonding orbital of the bond connecting the side chain.
nN → σ*C2-C3: Donation into an antibonding orbital within the ring.
These interactions are highly dependent on geometry, being strongest when the donor orbital (nN) and the acceptor orbital (σ*) are oriented anti-periplanar (at a 180° dihedral angle) to each other. This requirement for specific orbital alignment means that stereoelectronic effects can lock the molecule into a particular conformation. For instance, such an effect could favor a specific ring pucker or a gauche conformation of the side chain that allows for optimal orbital overlap. Computational studies on related systems have shown that hyperconjugative effects can be the deciding factor in the conformational equilibrium between major rotamers. beilstein-journals.orgnih.gov
Computational Studies of Molecular Interactions
Computational methods are also used to simulate and analyze how a molecule interacts with its environment, such as solvent molecules, reactants, or biological receptors. For this compound, the key functional groups governing its interactions are the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor, and the tertiary amine (-N(CH₃)-), which is a hydrogen bond acceptor.
Studies of molecular interactions can reveal:
Solvation Effects: How the molecule is stabilized by solvent molecules and its preferred conformation in solution.
Intermolecular Bonding: The nature and strength of non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.
Reaction Mechanisms: The step-by-step pathway of a chemical reaction, including the formation of transition states and intermediates. mdpi.com
A powerful technique used in conjunction with DFT is the analysis of Non-Covalent Interactions (NCI) . NCI plots are computational tools that allow for the visualization of weak interactions in three-dimensional space, providing insight into how a molecule's shape and electronic structure direct its binding to other molecules. nih.gov Molecular dynamics simulations can also be employed to study the behavior of the molecule over time in a complex environment, providing a dynamic picture of its interactions. nih.gov
| Type of Interaction | Description | Relevant Functional Groups | Computational Method |
|---|---|---|---|
| Hydrogen Bonding | Strong electrostatic attraction between a hydrogen atom and a highly electronegative atom (O, N). | -OH (donor/acceptor) -N(CH₃)- (acceptor) | DFT, QTAIM, NCI Plots |
| Dipole-Dipole | Attractive forces between polar molecules. | Entire molecule (polar) | DFT (calculating dipole moment) |
| Van der Waals Forces | Weak, short-range electrostatic forces. | Alkyl backbone (CH₃, CH₂) | Molecular Dynamics (MD), NCI Plots |
Analytical and Spectroscopic Characterization Methodologies for Chiral Pyrrolidine Ethanols
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules produce unique spectra that act as molecular fingerprints, revealing detailed information about their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
In the ¹H NMR spectrum of 1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol, each unique proton environment generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyrrolidine (B122466) CH₂ (C3, C4, C5) | 1.5 - 2.0 | Multiplet | 6H |
| C2-CH₃ (Methyl on pyrrolidine) | ~1.1 - 1.3 | Singlet | 3H |
| CH-OH (Ethanol methine) | ~3.6 - 3.8 | Multiplet | 1H |
| CH₂-OH (Ethanol methylene) | ~3.4 - 3.7 | Multiplet | 2H |
Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom produces a single peak, with its chemical shift indicative of its bonding environment (e.g., sp³, sp² hybridization, proximity to electronegative atoms).
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2-CH₃ (Methyl on pyrrolidine) | 20 - 25 |
| Pyrrolidine C4 | 23 - 28 |
| Pyrrolidine C3 | 35 - 40 |
| Pyrrolidine C5 | 55 - 60 |
| CH₂-OH (Ethanol methylene) | 60 - 65 |
| C2 (Quaternary on pyrrolidine) | 65 - 70 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a signal. chemscene.com The spectrum reveals the types of bonds and, by extension, the functional groups.
For this compound, the key functional groups are the hydroxyl (-OH) group of the ethanol (B145695) moiety and the tertiary amine (-N-) within the pyrrolidine ring. The O-H bond gives rise to a characteristic strong and broad absorption band, while C-H, C-O, and C-N bonds also produce distinct peaks. nih.gov
Characteristic IR Absorption Bands for this compound
| Bond | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Alkane | 2850 - 3000 | Strong |
| C-O Stretch | Alcohol | 1050 - 1260 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. achemblock.com
The molecular weight of this compound (C₇H₁₅NO) is 129.20 g/mol . In its mass spectrum, the peak corresponding to the molecular ion would be expected at an m/z of 129. The fragmentation of this compound is primarily dictated by the alcohol and tertiary amine functional groups. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and dehydration (loss of a water molecule). bldpharm.commyuchem.com
Predicted Mass Spectrometry Fragments for this compound
| Fragmentation Pathway | Fragment Structure | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₇H₁₅NO]⁺ | 129 |
| Alpha-cleavage at Cα-Cβ of ethanol side chain | [M - CH₂OH]⁺ | 98 |
| Alpha-cleavage at C2-C3 of pyrrolidine ring | [C₅H₁₀N(CH₂CH₂OH)]⁺ | Varies |
Chiral Purity Determination Methods
Since this compound is a chiral compound, verifying its enantiomeric purity is crucial. This involves analytical methods capable of distinguishing between the (S) and (R) enantiomers.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying enantiomers. youtube.com The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.
For the analysis of chiral pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation conditions, including the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol) and flow rate, must be optimized to achieve baseline resolution between the enantiomer peaks.
A typical analytical setup would involve:
Column: A cellulose- or amylose-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.
Detection: UV detector set to a low wavelength (e.g., 210-220 nm) as the compound lacks a strong chromophore.
Quantification: The enantiomeric purity (or enantiomeric excess, ee) is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.
Optical Rotation Measurements
Optical rotation is a physical property inherent to chiral substances, where they rotate the plane of polarized light. Enantiomers rotate light by an equal magnitude but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-).
The measurement is performed using a polarimeter. The specific rotation, [α], is a standardized value calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l).
Formula for Specific Rotation: [α] = α / (c * l)
The specific rotation is a characteristic constant for a pure enantiomer under specified conditions (temperature and wavelength of light, typically the sodium D-line at 589 nm). For this compound, measuring the optical rotation allows for:
Confirmation of Configuration: Comparing the sign of the measured rotation (+ or -) to a known literature value confirms the identity of the (2S)-enantiomer.
Assessment of Enantiomeric Purity: The magnitude of the measured specific rotation is directly proportional to the enantiomeric purity of the sample. A pure sample will exhibit the maximum specific rotation, while a racemic (50:50) mixture will show no optical rotation.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule. researchgate.netresearchgate.net This technique provides precise atomic coordinates, allowing for the definitive assignment of relative and absolute stereochemistry, as well as a detailed understanding of the molecule's conformation and its interactions in the solid state. For chiral pyrrolidine-ethanols, SCXRD is the gold standard for unequivocally establishing the absolute configuration of stereogenic centers. purechemistry.org
The determination of absolute configuration through X-ray crystallography relies on the phenomenon of anomalous dispersion (or resonant scattering). csic.esnih.gov When the X-ray energy is near the absorption edge of an atom, it introduces small, but measurable, differences in the intensities of diffraction spots that are related by inversion symmetry (known as Bijvoet pairs). csic.es The analysis of these intensity differences allows for the correct assignment of the molecule's handedness. nih.gov
However, for molecules composed solely of light atoms (such as carbon, hydrogen, nitrogen, and oxygen), like this compound, the anomalous scattering effect is very weak, making the determination of absolute configuration more challenging. nih.govnih.gov Despite this, modern diffractometers and careful experimental design can overcome this limitation.
A pertinent case study involves the analysis of a related chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate. nih.gov Researchers initially performed a diffraction experiment with standard Molybdenum (Mo Kα) radiation, which confirmed the chiral space group but yielded inconclusive results regarding the absolute structure due to the insignificant resonant scattering of the light atoms present. nih.govresearchgate.net A subsequent data collection using longer wavelength Copper (Cu Kα) radiation enhanced the anomalous scattering effect, providing satisfactory quality indicators for the correct (S) configuration, although with high standard uncertainties. nih.gov To assign the absolute structure with a high degree of confidence, the crystallographic results were corroborated by independent analysis using Circular Dichroism (CD) spectroscopy, where the experimental spectrum matched the calculated spectrum for the S-configured stereoisomer. nih.gov
Beyond absolute configuration, the crystallographic data provides a complete picture of the solid-state structure. In the case of the studied pyrrolidine derivative, the analysis revealed that the five-membered pyrrolidine ring is non-planar, with the chiral C2 atom significantly displaced from the mean plane of the other ring atoms. nih.gov The data also elucidates the network of intermolecular interactions that govern the crystal packing. The structure featured a key intramolecular N—H⋯O hydrogen bond, and neighboring molecules were found to interact via intermolecular N—H⋯N contacts, forming chains within the crystal lattice. nih.gov
While a crystal structure for this compound is not publicly available, the methodologies described are directly applicable. Obtaining suitable single crystals of this compound would allow for a definitive structural elucidation, confirming the (S) configuration of the stereocenter and revealing its preferred solid-state conformation and hydrogen-bonding patterns.
Table 1: Crystal Data and Structure Refinement for (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate. researchgate.net
| Parameter | Value (Cu Kα data) |
| Chemical Formula | C₁₃H₁₈N₂O₄ |
| Formula Weight | 266.29 |
| Temperature | 100 K |
| Radiation Type | Cu Kα (λ = 1.54178 Å) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.3731 (3) |
| b (Å) | 10.1909 (4) |
| c (Å) | 18.4972 (7) |
| Volume (ų) | 1389.85 (9) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.272 |
| Flack Parameter | 0.1 (3) |
Table 2: Hydrogen-Bond Geometry (Å, °) for (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate. nih.gov
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N1—H1···O3 (intramolecular) | 0.86(2) | 2.15(2) | 2.659(2) | 117(2) |
| N1—H1···N2ⁱ (intermolecular) | 0.86(2) | 2.36(2) | 3.194(2) | 163(2) |
Symmetry code: (i) x+1/2, -y+3/2, -z+1
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-closing reactions. For stereochemical control, use chiral catalysts (e.g., Jacobsen catalysts) and polar aprotic solvents like DMF or THF to enhance reaction specificity. Temperature control (e.g., 0–25°C) minimizes racemization. Purification via chiral column chromatography (e.g., Chiralcel OD-H) ensures enantiomeric excess >99% .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C, COSY, NOESY) to confirm stereochemistry and ring conformation. X-ray crystallography resolves absolute configuration. Mass spectrometry (HRMS) and IR validate molecular weight and functional groups. Computational modeling (DFT) predicts stable conformers .
Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?
- Methodological Answer : Use HPLC with UV/Vis detection (λ = 210–254 nm) and C18 columns. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products. Karl Fischer titration monitors moisture sensitivity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition assays?
- Methodological Answer : Compare enantiomers in enzyme kinetic assays (e.g., cytochrome P450 inhibition). Use molecular docking (AutoDock Vina) to model interactions with active sites. For example, the (2S) configuration may enhance binding affinity to chiral pockets via hydrogen bonding with the hydroxymethyl group .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., fixed substrate concentrations, pH 7.4 buffers). Cross-validate using orthogonal methods:
- In vitro: Radioligand binding vs. functional cAMP assays.
- In silico: MD simulations to assess binding stability.
Address discrepancies by controlling for impurities (e.g., trace solvents affecting receptor binding) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Apply QSAR models to predict logP, solubility, and metabolic stability. Modify the pyrrolidine ring with fluorinated groups (e.g., 4-fluoro substitution) to enhance blood-brain barrier penetration. Use ADMET Predictor™ to optimize bioavailability .
Methodological Notes
- Experimental Design : Use a split-plot design for reaction optimization, varying solvents, catalysts, and temperatures as independent factors. Embed qualitative LC-MS analysis within quantitative yield measurements to capture multifactorial effects .
- Data Analysis : Apply ANOVA with Tukey’s HSD test to compare yields. For biological data, use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
